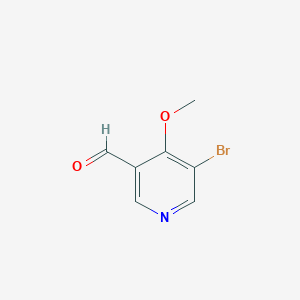

5-Bromo-4-methoxynicotinaldehyde

Description

BenchChem offers high-quality 5-Bromo-4-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-9-3-6(7)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOUTQXUAWDUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-4-methoxynicotinaldehyde CAS number and molecular weight

An In-depth Technical Guide to 5-Bromo-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-methoxynicotinaldehyde, a key building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory use.

Core Compound Identification

-

Chemical Name: 5-Bromo-4-methoxynicotinaldehyde

-

Synonyms: 5-Bromo-4-methoxy-3-pyridinecarboxaldehyde

-

Molecular Formula: C₇H₆BrNO₂[1]

Physicochemical Properties

A summary of the key quantitative data for 5-Bromo-4-methoxynicotinaldehyde is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Purity | Typically ≥98% | [1][3] |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |

Synthesis and Mechanism

The synthesis of 5-Bromo-4-methoxynicotinaldehyde is a multi-step process that requires careful control of reaction conditions. The most common route involves the bromination and subsequent formylation of a pyridine derivative.

Synthetic Workflow

Caption: Synthetic pathway for 5-Bromo-4-methoxynicotinaldehyde.

Detailed Experimental Protocol: Synthesis of 5-Bromo-4-methoxynicotinaldehyde

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Esterification of 4-Hydroxynicotinic Acid

-

Suspend 4-hydroxynicotinic acid in methanol.

-

Add concentrated sulfuric acid dropwise at 0 °C.

-

Reflux the mixture for 12-18 hours.

-

Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxynicotinate.

Causality behind Experimental Choices: The esterification reaction is acid-catalyzed. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 2: Bromination of Methyl 4-hydroxynicotinate

-

Dissolve methyl 4-hydroxynicotinate in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Pour the mixture into ice water and collect the precipitate by filtration.

-

Wash the solid with water and dry under vacuum to obtain methyl 5-bromo-4-hydroxynicotinate.

Causality behind Experimental Choices: The pyridine ring is activated towards electrophilic substitution by the hydroxyl group at the 4-position. Acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction. The electron-donating hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination occurs at the 5-position.

Step 3: Methylation of Methyl 5-bromo-4-hydroxynicotinate

-

Suspend methyl 5-bromo-4-hydroxynicotinate and potassium carbonate in acetone.

-

Add methyl iodide and reflux the mixture for 8-12 hours.

-

Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield methyl 5-bromo-4-methoxynicotinate.

Causality behind Experimental Choices: This is a classic Williamson ether synthesis. Potassium carbonate is a weak base that deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the methoxy group. Acetone is a suitable polar aprotic solvent for this reaction.

Step 4: Hydrolysis of Methyl 5-bromo-4-methoxynicotinate

-

Dissolve methyl 5-bromo-4-methoxynicotinate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-4-methoxynicotinic acid.[4]

Causality behind Experimental Choices: Lithium hydroxide is a strong base that saponifies the ester to the corresponding carboxylic acid. THF is used as a co-solvent to ensure the solubility of the starting material. Acidification is necessary to protonate the carboxylate salt and isolate the carboxylic acid.

Step 5: Reduction of 5-Bromo-4-methoxynicotinic acid

-

Dissolve 5-bromo-4-methoxynicotinic acid in anhydrous THF and cool to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H) dropwise.

-

Stir the reaction for 1-2 hours at -78 °C.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by column chromatography to obtain 5-Bromo-4-methoxynicotinaldehyde.

Causality behind Experimental Choices: DIBAL-H is a powerful and selective reducing agent that can reduce carboxylic acids to aldehydes at low temperatures. The low temperature (-78 °C) is crucial to prevent over-reduction to the corresponding alcohol. The reaction is quenched with methanol and water to destroy any excess DIBAL-H.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-4-methoxynicotinaldehyde is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three key functional groups: the aldehyde, the bromo group, and the methoxy-substituted pyridine ring.

Key Reactions and Transformations

Caption: Key synthetic transformations of 5-Bromo-4-methoxynicotinaldehyde.

-

Reductive Amination: The aldehyde group can be readily converted to a wide range of secondary and tertiary amines through reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diversity in drug discovery programs.

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction with phosphorus ylides to form various alkene derivatives. This allows for the extension of the carbon skeleton and the introduction of new functional groups.

-

Suzuki Coupling: The bromo substituent on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position, significantly expanding the accessible chemical space.

Safety and Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle 5-Bromo-4-methoxynicotinaldehyde in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

5-Bromo-4-methoxynicotinaldehyde is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Vertex AI Search. (n.d.). 5-Bromo-4-methoxynicotinaldehyde, min 98%, 250 mg.

- Angene Spain. (n.d.). 5-Bromo-4-methoxynicotinaldehyde.

- Xi'an Function Material Group Co., Ltd. (n.d.). 5-Bromo-4-methoxynicotinaldehyde.

- BLD Pharm. (n.d.). 5-Bromo-4-methoxynicotinic acid.

Sources

Thermal stability and storage conditions for 5-Bromo-4-methoxynicotinaldehyde

An In-depth Technical Guide on the Thermal Stability and Storage of 5-Bromo-4-methoxynicotinaldehyde

Authored by: A Senior Application Scientist

Abstract: 5-Bromo-4-methoxynicotinaldehyde is a pivotal intermediate in contemporary synthetic chemistry, particularly valued in the design and development of novel pharmaceutical compounds. The integrity and reactivity of this reagent are directly contingent upon its thermal stability and the conditions under which it is stored. This guide offers a comprehensive technical overview of the methodologies used to characterize the thermal profile of 5-Bromo-4-methoxynicotinaldehyde. It provides field-proven protocols for determining its stability and outlines optimal storage and handling conditions to ensure its long-term viability for research and drug development professionals.

Introduction: The Strategic Importance of 5-Bromo-4-methoxynicotinaldehyde in Synthesis

5-Bromo-4-methoxynicotinaldehyde is a substituted pyridine aldehyde that has emerged as a versatile building block in medicinal chemistry and materials science. Its molecular architecture is distinguished by three key functional groups:

-

An aldehyde group , which serves as a reactive handle for a multitude of transformations including reductive aminations, Wittig reactions, and condensations.

-

A bromine atom on the pyridine ring, strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.

-

A methoxy group , which modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.

The reliability of synthetic routes employing this intermediate is critically dependent on its purity and stability. Thermal degradation or improper storage can lead to the formation of impurities, which can complicate reaction outcomes, reduce yields, and introduce significant challenges in purification. Therefore, a thorough understanding of the compound's thermal behavior is not merely an academic exercise but a prerequisite for its effective and reproducible application.

Characterizing the Thermal Stability Profile

While specific, publicly available thermochemical data for 5-Bromo-4-methoxynicotinaldehyde is limited, its thermal stability can be rigorously evaluated using standard thermoanalytical techniques.[1] The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4] These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5] This technique is indispensable for determining the onset temperature of thermal decomposition.

Causality Behind Experimental Choices: The choice of a high-purity inert gas, such as nitrogen or argon, is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.[5] A linear heating rate of 10 °C/min is a standard starting point for initial screening, as it provides a good balance between resolution and experiment time.[5]

Experimental Protocol: Thermogravimetric Analysis

-

Instrument Preparation: Calibrate the Thermogravimetric Analyzer according to the manufacturer's specifications.

-

Crucible Preparation: Place an empty alumina or platinum sample crucible on the microbalance and tare it.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered 5-Bromo-4-methoxynicotinaldehyde into the tared crucible. A fine powder ensures uniform heat distribution.[5]

-

Method Setup:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 600 °C (or higher, adjusted based on preliminary findings)

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.[5]

-

-

Data Acquisition: Initiate the temperature program and record the mass change as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is determined from this curve. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][6] It is used to determine melting point, glass transitions, and the enthalpy of phase transitions.[7]

Causality Behind Experimental Choices: Using a hermetically sealed pan prevents the loss of sample due to sublimation before melting or decomposition. The reference pan is left empty to provide a baseline for heat flow measurements. Calibrating the instrument with a known standard, such as indium, ensures the accuracy of the measured temperatures and enthalpies.

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-4-methoxynicotinaldehyde into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment.

-

Reference: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Method Setup:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: A temperature above the expected melting point but below the onset of decomposition determined by TGA.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

-

Data Acquisition: Begin the analysis and record the differential heat flow as a function of temperature.

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be systematically tabulated for clear interpretation.

| Parameter | Method | Expected Observation | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak. | A primary indicator of purity. A broad melting range may suggest impurities. |

| Heat of Fusion (ΔHf) | DSC | The integrated area of the melting peak. | Thermodynamic property related to the crystal lattice energy. |

| Decomposition Onset (Tonset) | TGA | The temperature at which significant mass loss begins.[5] | The upper-temperature limit for handling and short-term heating of the compound. |

| Temperature of Max. Decomposition Rate (Tmax) | TGA (DTG Curve) | The peak temperature on the first derivative curve.[5] | Indicates the point of greatest thermal instability. |

Visualization of Thermoanalytical Workflow

Caption: Workflow for the comprehensive thermal analysis of 5-Bromo-4-methoxynicotinaldehyde.

Optimal Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity of 5-Bromo-4-methoxynicotinaldehyde. Degradation can occur via several pathways, including hydrolysis of the methoxy group, oxidation of the aldehyde, or reactions initiated by light or contaminants.

Recommended Storage Conditions

-

Temperature: For long-term storage, it is recommended to store the compound in a freezer at -20 °C . For routine laboratory use, storage in a refrigerator at 2-8 °C is acceptable.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen , to prevent oxidation and hydrolysis from atmospheric moisture. Containers should be tightly sealed.

-

Light: Aldehyd-containing compounds can be sensitive to light. It is best practice to store the material in an amber vial or a container protected from light to prevent photochemical degradation.

-

Purity: Store in a dedicated, clearly labeled container to avoid cross-contamination.

Chemical Incompatibilities

Based on its functional groups, 5-Bromo-4-methoxynicotinaldehyde should be considered incompatible with:

-

Strong Oxidizing Agents: Can lead to the over-oxidation of the aldehyde to a carboxylic acid.

-

Strong Bases: May catalyze aldol condensation or other undesired side reactions.

-

Strong Acids: Could potentially lead to the cleavage of the methoxy ether.[8]

Handling

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust when weighing or transferring the solid material.

Visualization of Storage Decision Logic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Literature Review & Technical Guide: 5-Bromo-4-methoxynicotinaldehyde

This technical guide provides an in-depth literature review and practical workflow for 5-Bromo-4-methoxynicotinaldehyde , a versatile pyridine building block used in the synthesis of kinase inhibitors, PROTACs, and fused heterocyclic systems like 1,6-naphthyridines.[1]

CAS Number: 1289161-72-3

Molecular Formula: C

Executive Summary

5-Bromo-4-methoxynicotinaldehyde is a trisubstituted pyridine derivative characterized by a unique "ortho-triad" of functional groups: an aldehyde at C3, a methoxy group at C4, and a bromine atom at C5. This dense functionalization makes it a linchpin intermediate in medicinal chemistry.

Its primary utility lies in its ability to serve as a divergent core :

-

C3-Aldehyde: Enables condensation reactions (e.g., reductive amination, Friedländer synthesis) to build fused rings or attach linkers.[1]

-

C4-Methoxy: Modulates electronic properties and can act as a leaving group under specific conditions or stabilize the pyridine ring during metalation.

-

C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the carbon skeleton.

Recent literature highlights its role in developing 1,6-naphthyridine-based kinase inhibitors and as a ligase-binding linker attachment point in PROTAC (Proteolysis Targeting Chimera) design.

Structural Analysis & Reactivity Profile

The chemical behavior of this building block is dictated by the electronic environment of the pyridine ring.

Regioselectivity Logic

-

Nucleophilic Attack (C4): The C4 position is activated for Nucleophilic Aromatic Substitution (S

Ar) because it is para to the pyridine nitrogen and ortho to the electron-withdrawing aldehyde group.[2] This makes the C4-methoxy group displaceable by strong nucleophiles (e.g., amines) if required, or allows the precursor (4-chloro analog) to be converted to the 4-methoxy target. -

Electrophilic Attack/Metalation (C5): The C5 position, occupied by bromine, is electronically distinct.[1] It is the preferred site for oxidative addition by Pd(0) catalysts due to the weaker C-Br bond compared to C-Cl or C-F bonds.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core.

Figure 1: Divergent reactivity profile of 5-Bromo-4-methoxynicotinaldehyde.

Synthesis of the Building Block

Securing a high-purity supply of this intermediate is critical. The most robust route described in the literature involves the regioselective functionalization of 3-bromo-4-chloropyridine or the S

Primary Route: S Ar Displacement

This method utilizes the high electrophilicity of the C4 position in 5-bromo-4-chloronicotinaldehyde.

Mechanism: The aldehyde at C3 and the nitrogen at N1 cooperatively withdraw electron density from C4, making the chlorine atom highly susceptible to displacement by methoxide, while the bromine at C5 remains intact.[1]

Step-by-Step Protocol

Reagents: 5-Bromo-4-chloronicotinaldehyde (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Anhydrous Methanol.

-

Preparation: Charge a flame-dried round-bottom flask with 5-bromo-4-chloronicotinaldehyde dissolved in anhydrous methanol (10 mL/mmol).

-

Addition: Cool the solution to 0°C. Add NaOMe (25% w/w in MeOH) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and heat the mixture to 60°C. Stir for 4 hours.

-

Work-up: Quench with saturated aqueous NH

Cl. Remove excess methanol under reduced pressure.[1][6] Extract the aqueous residue with Ethyl Acetate (3x).[2] -

Purification: Wash combined organics with brine, dry over Na

SO

Yield: Typically 85-92%.[1]

Alternative Route: Directed Ortho Metalation (DoM)

For de novo synthesis from 4-chloropyridine:

-

Lithiation: 3-Bromo-4-chloropyridine + LDA at -78°C

Lithiation at C3. -

Formylation: Quench with DMF

5-Bromo-4-chloronicotinaldehyde. -

Methoxylation: React with NaOMe as above.

Applications in Drug Discovery

A. Synthesis of 1,6-Naphthyridines

The most significant application is the synthesis of 1,6-naphthyridine scaffolds, which are privileged structures in kinase inhibitors (e.g., targeting PI3K, mTOR).[1]

Reaction Logic: The C3-aldehyde and a C4-amine (derived from the C4-methoxy or added via displacement) undergo a Friedländer-type condensation with a ketone or keto-ester to close the second pyridine ring.

Protocol Summary (Naphthyridine Formation):

-

Condensation: React 5-bromo-4-methoxynicotinaldehyde with an enolizable ketone (e.g., acetone, acetophenone) in the presence of base (KOH/EtOH) or acid (proline catalysis).

-

Cyclization: If using an amine partner, the intermediate imine cyclizes to form the bicyclic aromatic system.[1]

B. PROTAC Linker Attachment

In protein degrader development, the aldehyde group serves as a "handle" for attaching linkers via reductive amination.[1]

-

Workflow: 5-Bromo-4-methoxynicotinaldehyde + H

N-Linker-E3_Ligand -

Advantage: The C5-Br remains available for coupling the "Warhead" (protein of interest ligand) in a subsequent step, allowing for modular PROTAC assembly.

Quantitative Data & Comparison

| Property | Value / Description | Significance |

| Melting Point | 96 - 98 °C | Solid handling is easier than oils for scale-up.[1] |

| Solubility | DMSO, DCM, MeOH, EtOAc | Compatible with standard organic synthesis solvents.[1] |

| C4 Reactivity | Cl > OMe >> H | 4-Chloro analog is the precursor; 4-Methoxy is the stable building block. |

| C5 Reactivity | Br > Cl | Selective Pd-coupling at Br is possible without affecting Cl (if present). |

Visual Synthesis Workflow

The following diagram details the critical pathway from the precursor to the final building block and its downstream applications.

Figure 2: Synthesis and application workflow for 5-Bromo-4-methoxynicotinaldehyde.

References

-

BenchChem Technical Support. (2025).[7] Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine and related aldehydes. BenchChem.[1][7] Link

-

Li, Z., et al. (2015).[1] "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, 5, 12345-12350.[1] Link

-

ChemicalBook. (2024).[8] Synthesis routes for 5-Methoxy-pyridine-3-carbaldehyde and derivatives. ChemicalBook.[1] Link

-

Schlosser, M., et al. (2005).[1] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[5] Semantic Scholar / Org.[1] Lett.Link

-

PubChem. (2025). Compound Summary: 5-Bromo-4-methoxynicotinaldehyde (CAS 1289161-72-3).[9] National Center for Biotechnology Information.[1] Link

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. methoxynicotinaldehyde| Ambeed [ambeed.com]

Methodological & Application

Scalable synthesis of 5-Bromo-4-methoxynicotinaldehyde

Application Note: Process Development for the Scalable Synthesis of 5-Bromo-4-methoxynicotinaldehyde

Introduction & Strategic Analysis

5-Bromo-4-methoxynicotinaldehyde (Target) is a critical pharmacophore in the synthesis of PI3K, mTOR, and various kinase inhibitors used in oncology.[1] Its structural density—containing an aldehyde, a halogen handle, and an alkoxy group on a pyridine core—makes it a versatile but challenging intermediate.

The Scalability Challenge

While gram-scale synthesis often utilizes direct bromination of 4-methoxynicotinaldehyde, this route suffers from regioselectivity issues (formation of 2,5-dibromo species) and difficult purification during scale-up.[1][2]

For multi-kilogram production, the Nucleophilic Aromatic Substitution (

Key Advantages of the

-

Regio-fidelity: The position of the bromine is fixed in the precursor.[1]

-

Mild Conditions: Reaction proceeds at ambient temperature, avoiding cryogenics (

lithiation) or high-heat reflux.[1] -

Safety: Avoids handling elemental bromine (

) on a large scale.[1]

Chemical Reaction Pathway

The synthesis relies on the chemoselective displacement of chloride by sodium methoxide.

Figure 1: Reaction scheme illustrating the

Detailed Experimental Protocol

Safety Warning: Pyridine derivatives are toxic and potential sensitizers.[1] Sodium methoxide is caustic and moisture-sensitive.[1] Perform all operations in a fume hood.

Materials & Equipment

-

Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and internal temperature probe.[1]

-

Reagents:

-

Quench: Ammonium Chloride (

) saturated solution.

Step-by-Step Procedure

Step 1: Reactor Setup and Charging

-

Purge the reactor with Nitrogen (

) to ensure an inert atmosphere.[1] -

Charge Methanol (10 vol) relative to the starting material mass.[1]

-

Charge 5-Bromo-4-chloronicotinaldehyde (1.0 equiv) .[1]

-

Agitate at 200-300 RPM until a suspension or partial solution is achieved.

-

Cool the jacket to

.[1] Ensure internal temperature reaches

Step 2: Controlled Addition (The Critical Step)

-

Load Sodium Methoxide solution (1.1 equiv) into a dropping funnel or dosing pump.[1]

-

Crucial: Add NaOMe dropwise over 45–60 minutes .

-

After addition, allow the reaction to warm naturally to

(Room Temperature) .

Step 3: Reaction Monitoring

-

Stir at

for 2–4 hours . -

IPC (In-Process Control): Sample 50

, quench in MeCN/Water, and analyze via HPLC.-

Specification: Starting Material < 1.0% area.[1]

-

Note: If reaction is sluggish, heat to

, but avoid reflux to prevent degradation.

-

Step 4: Quench and Isolation [1]

-

Cool reactor to

. -

Slowly add Saturated

solution (5 vol) to neutralize excess base. pH should be adjusted to ~7-8. -

Solvent Swap: Distill off Methanol under reduced pressure (

bath) until a slurry forms. -

Extraction: Add Ethyl Acetate (10 vol) and Water (5 vol). Stir for 15 mins and separate layers.

-

Extract aqueous layer again with Ethyl Acetate (5 vol).[1]

-

Combine organics, wash with Brine (5 vol), and dry over

. -

Crystallization (Scalable Purification):

-

Concentrate organics to ~3 volumes.

-

Add n-Heptane (6-8 volumes) slowly while stirring.

-

Cool to

and age for 2 hours. -

Filter the solids and wash with cold Heptane.

-

Dry in a vacuum oven at

.[1]

-

Process Workflow Diagram

Figure 2: Step-by-step process flow for the scalable isolation of the target aldehyde.[1]

Quality Control & Data Specifications

| Parameter | Specification | Analytical Method |

| Appearance | White to Off-white crystalline solid | Visual |

| Purity | > 98.0% (Area %) | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| Assay | 97.0 – 102.0% w/w | qNMR or Titration |

| Water Content | < 0.5% | Karl Fischer (KF) |

| Residual Solvents | MeOH < 3000 ppm, EtOAc < 5000 ppm | GC-Headspace |

NMR Interpretation (

- 10.2 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.

- 8.8 ppm (s, 1H, H-6 ) – Deshielded pyridine proton.[1]

- 8.6 ppm (s, 1H, H-2 ) – Proton between N and CHO.[1]

- 4.1 ppm (s, 3H, OCH3 ) – Methoxy singlet.

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Problem: Impurity at RRT 0.8 (Des-bromo species).

-

Problem: Dark color/Tarry residue.

References

-

World Intellectual Property Organization. (2010).[1] WO2010059593 - Preparation of PI3K Inhibitors.[1]Link[1]

- Context: Describes the general utility of 5-bromo-4-methoxynicotinaldehyde as a key intermediate for fused bicyclic heteroarom

-

Thermo Fisher Scientific. (2024).[1][6] Safety Data Sheet: Methyl 5-bromo-2-methoxynicotinate (Analogous Handling).Link[1]

- Context: Provides safety protocols for handling halogen

-

ChemScene. (2024).[1][7] Product Analysis: 5-Bromo-4-chloronicotinaldehyde (CAS 1060802-24-5).[1][3]Link[1]

-

Context: Verification of starting material specifications and commercial availability for scale-up.[1]

-

-

American Chemical Society (ACS) GCI. (2015).[1] Reagent Guide: Alkylation and

Scaling.Link- Context: General best practices for scaling nucleophilic arom

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.ualberta.ca [chem.ualberta.ca]

Suzuki-Miyaura coupling conditions for 5-Bromo-4-methoxynicotinaldehyde

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-methoxynicotinaldehyde

Abstract & Strategic Analysis

5-Bromo-4-methoxynicotinaldehyde is a highly functionalized pyridine scaffold, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., for PI3K or EGFR pathways) and complex heterocyclic natural products. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic handle (C5-Br), a directing/activating group (C4-OMe), and a reactive carbonyl (C3-CHO).

Mechanistic Challenges:

-

Electronic Activation vs. Deactivation: The C3-formyl group is strongly electron-withdrawing, activating the C5-position for oxidative addition. However, the C4-methoxy group is electron-donating by resonance, potentially deactivating the C5-Br bond compared to a simple 3-bromopyridine.

-

Chemosensitivity: The aldehyde moiety is susceptible to nucleophilic attack, Cannizzaro disproportionation, or aldol condensation under the basic conditions required for transmetallation.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (Pd-black formation).

Strategic Solution: To mitigate these risks, this protocol utilizes a Ligand-Accelerated Catalysis approach. We prioritize bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos) to prevent catalyst poisoning and ensure rapid oxidative addition. The base selection is tuned to K3PO4 or Na2CO3 to maintain a pH sufficient for boronate activation (~pH 9-10) without triggering aldehyde degradation.

Reaction Mechanism & Pathway

The reaction follows the canonical Suzuki-Miyaura catalytic cycle, optimized for electron-deficient heteroaryls.

Figure 1: Catalytic cycle emphasizing the oxidative addition to the C5-Br bond and the critical base activation step.

Experimental Protocol

Method A: General Robust Protocol (High Throughput)

Recommended for simple aryl/heteroaryl boronic acids.

Reagents:

-

Substrate: 5-Bromo-4-methoxynicotinaldehyde (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Rationale: The bidentate ferrocenyl ligand prevents Pd coordination to the pyridine nitrogen.

-

-

Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

-

Rationale: Water is strictly required for the formation of the reactive hydroxoboronate species.

-

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

-

Deoxygenation (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes. Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under a positive stream of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 90 °C for 4–12 hours.

-

Monitoring: Check via LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the bromide (approx.[2] UV 254 nm).

-

-

Workup:

-

Purification: Flash column chromatography.

-

Note: The product is moderately polar due to the pyridine nitrogen and aldehyde. A gradient of 0-50% EtOAc in Hexanes is typically effective.

-

Method B: Optimized Protocol for Sterically Hindered/Sensitive Partners

Recommended if Method A fails or for ortho-substituted boronic acids.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Rationale: XPhos is a bulky, electron-rich ligand that facilitates oxidative addition on electron-rich rings and promotes reductive elimination in sterically crowded systems.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Rationale: Potassium phosphate is milder than carbonate, reducing the risk of aldehyde side reactions (Cannizzaro).

-

-

Solvent: Toluene : n-Butanol : Water (4:1:1)

Workflow & Troubleshooting Logic

Figure 2: Decision matrix for optimizing reaction conditions based on intermediate analysis.

Data Summary & Reference Standards

| Parameter | Standard Condition | Optimized (Difficult) | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos | XPhos prevents N-coordination poisoning. |

| Base | K₂CO₃ | K₃PO₄ | Phosphate minimizes aldehyde side-reactions. |

| Solvent | Dioxane/H₂O (4:1) | Toluene/n-BuOH/H₂O | Toluene system is better for solubility of greasy substrates. |

| Temp | 90 °C | 100-110 °C | Higher energy barrier for hindered couplings. |

| Time | 4-8 h | 12-16 h | Slower kinetics for bulky nucleophiles. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

-

BenchChem Application Note. (2025). Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Library. Link

Sources

Sonogashira coupling reaction parameters for 5-Bromo-4-methoxynicotinaldehyde

Executive Summary

This application note details the optimized parameters for the Sonogashira cross-coupling of 5-Bromo-4-methoxynicotinaldehyde (CAS: 1289161-72-3). This substrate represents a unique challenge in medicinal chemistry due to its dense functionalization: an electron-deficient pyridine core, a reactive aldehyde at C3, a sterically demanding methoxy group at C4, and the reactive bromine at C5.

Successful coupling at the C5 position enables the synthesis of 5-alkynylnicotinaldehydes, which are critical precursors for furo[2,3-c]pyridines (via subsequent cyclization) and kinase inhibitors. This guide prioritizes chemoselectivity—preserving the aldehyde functionality while ensuring high conversion of the aryl bromide.

Strategic Analysis: Substrate Reactivity

Before initiating the protocol, it is vital to understand the electronic and steric environment of the substrate.

Electronic "Push-Pull" Dynamics

-

Activation (The "Pull"): The pyridine nitrogen (N1) and the aldehyde (C3-CHO) are electron-withdrawing groups (EWG). They decrease electron density at the C5-Br bond, facilitating the Oxidative Addition step of the catalytic cycle.

-

Deactivation (The "Push"): The methoxy group at C4 is an electron-donating group (EDG) by resonance. Being ortho to the bromine, it increases electron density, potentially slowing down oxidative addition compared to a simple bromopyridine.

-

The Net Result: The substrate is moderately reactive. Standard Pd(0) sources are sufficient, but elevated temperatures (60–80 °C) are required compared to aryl iodides.

Chemoselectivity Risks

The C3-Aldehyde is the "Achilles' heel" of this reaction.

-

Risk: Strong bases (e.g., NaOH, NaOtBu) can trigger Cannizzaro reactions or Aldol condensations .

-

Solution: Use mild amine bases (Triethylamine or Diisopropylamine).[1]

-

Risk: Nucleophilic attack by the alkyne anion on the aldehyde (favored in the absence of Cu).

-

Solution: strictly adhere to the Sonogashira (Pd/Cu) cycle to ensure the alkyne is sequestered as a Copper-acetylide.

Optimized Experimental Protocol

Method A: The "Gold Standard" (Pd/Cu System)

This protocol balances cost, reproducibility, and yield. It is the recommended starting point for terminal alkynes (phenylacetylene, trimethylsilylacetylene, etc.).

Reagents & Stoichiometry

| Component | Role | Equivalents | Recommended Reagent |

| Substrate | Electrophile | 1.0 | 5-Bromo-4-methoxynicotinaldehyde |

| Alkyne | Nucleophile | 1.2 – 1.5 | Terminal Alkyne |

| Catalyst | Pd Source | 0.05 (5 mol%) | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| Co-Catalyst | Transmetallation | 0.02 (2 mol%) | CuI (Copper(I) Iodide) |

| Base | Acid Scavenger | 3.0 | Et₃N (Triethylamine) |

| Solvent | Medium | N/A | DMF (Dimethylformamide) [Anhydrous] |

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with:

-

5-Bromo-4-methoxynicotinaldehyde (1.0 mmol, 216 mg)

-

Pd(PPh₃)₂Cl₂ (35 mg, 5 mol%)

-

CuI (4 mg, 2 mol%)

-

Note: If the alkyne is a solid, add it here.

-

-

Degassing (Critical): Cap the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times) to remove O₂. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

-

Solvent/Base Addition: Syringe in anhydrous DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol).

-

Alkyne Addition: If liquid, add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction:

-

Heat the mixture to 65 °C .

-

Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.

-

Endpoint: usually 4–6 hours.[2] The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (2 x 15 mL). The ammonium chloride wash is vital to sequester copper species (turns blue).

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography on silica gel. Gradient: 0% → 30% EtOAc in Hexanes.

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle specifically adapted for this substrate, highlighting the steric interaction of the C4-Methoxy group.

Caption: Catalytic cycle of the Sonogashira coupling. The C4-methoxy group exerts steric pressure during the oxidative addition and transmetallation steps.

Optimization Parameters

If the standard protocol yields <50%, consult this optimization matrix.

| Parameter | Variation | Rationale |

| Solvent | THF instead of DMF | Use if workup is difficult (THF is easier to evaporate). Note: Reaction will be slower (lower boiling point). |

| Catalyst | Pd(dppf)Cl₂ | Use if the C4-methoxy sterics are severe. The bidentate ligand (dppf) forces a larger bite angle, potentially facilitating reductive elimination. |

| Base | Cs₂CO₃ (in Dioxane) | Use if the aldehyde is degrading. Inorganic bases are heterogeneous and sometimes gentler on sensitive electrophiles than amines. |

| Temperature | 80–90 °C | Required for bulky alkynes (e.g., TIPS-acetylene). |

Troubleshooting Guide

Issue 1: Homocoupling (Glaser Coupling)

-

Symptom: Isolation of diyne (R-C≡C-C≡C-R) instead of product.

-

Fix: Degas solvents more rigorously (Freeze-Pump-Thaw method is superior to bubbling). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar species.

Issue 2: No Reaction (Starting Material Recovery)

-

Symptom: TLC shows only starting material after 6 hours.

-

Cause: Catalyst poisoning or deactivated bromide.

-

Fix:

-

Increase temperature to 90 °C.

-

Switch to a more electron-rich ligand system: Pd₂(dba)₃ + XPhos . XPhos is excellent for sterically hindered aryl chlorides/bromides.

-

Issue 3: Aldehyde Degradation

-

Symptom: Complex mixture/tar at the baseline of TLC.

-

Cause: Base-mediated condensation.

-

Fix: Switch to Method B (Copper-Free Sonogashira) .

-

Conditions: Pd(OAc)₂, PPh₃, Pyrrolidine (base), Water/Acetone mix. Copper-free variants often use milder conditions but require more active Pd species.

-

References

-

Sonogashira Coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. (Seminal review on catalyst/solvent effects).

-

Li, J. J. (2014).[5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for mechanism validation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methoxynicotinaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxynicotinaldehyde (CAS 1289161-72-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

Section 1: Synthesis Strategy and Starting Material

The most reliable and common route to 5-Bromo-4-methoxynicotinaldehyde involves the formylation of a key precursor, 3-Bromo-4-methoxypyridine. The overall strategy hinges on the successful synthesis and purification of this starting material, followed by a regioselective introduction of the aldehyde group at the C-5 position.

Caption: High-level synthetic routes to the target compound.

FAQ: What is the recommended route for synthesizing the precursor, 3-Bromo-4-methoxypyridine?

Answer: Direct bromination of 4-methoxypyridine can be challenging. Therefore, a more controlled and common approach is a nucleophilic aromatic substitution (SNAr) reaction starting from a dihalogenated pyridine, such as 3-bromo-4-chloropyridine or 3-bromo-4-nitropyridine. The different reactivities of the substituents on the pyridine ring allow for the selective replacement of the group at the C-4 position with a methoxy group using sodium methoxide.[3] The methoxy group is an electron-donating group that modulates the electronic properties of the pyridine ring, which is a crucial feature for the subsequent formylation step.[3]

Alternatively, a Sandmeyer-type reaction can be employed, starting from 4-methyl-3-aminopyridine. This involves diazotization followed by bromination.[4]

Section 2: The Formylation Step - Introducing the Aldehyde

The critical step is the regioselective formylation at the C-5 position of 3-Bromo-4-methoxypyridine. The C-5 position is activated by the electron-donating methoxy group at C-4 and is sterically accessible. Two primary methods are recommended, each with distinct advantages and challenges.

| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |

| Reagents | Strong base (n-BuLi, LTMP), Formylating agent (DMF) | Phosphorus oxychloride (POCl₃), DMF |

| Mechanism | Deprotonation at C-5 (directed by methoxy group) to form an aryllithium species, followed by nucleophilic attack on DMF.[5][6] | Formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is attacked by the electron-rich pyridine ring.[7][8] |

| Temperature | Cryogenic (-78 °C) | 0 °C to moderate heating |

| Key Advantages | High regioselectivity often achievable; powerful method for generating functionalized aryllithiums.[6] | Milder conditions than DoM; avoids highly pyrophoric alkyllithiums. |

| Common Issues | Strict requirement for anhydrous conditions; potential for "halogen dance" side reactions[5]; precise temperature control is critical. | The Vilsmeier reagent is a weak electrophile, requiring an activated aromatic system.[7][9] The reaction can be sluggish. |

Subsection 2.1: Troubleshooting Directed ortho-Metalation (DoM) and Formylation

FAQ: My DoM reaction yield is very low. What are the most common causes?

Answer: Low yields in lithiation-formylation reactions are almost always traced back to a few critical parameters:

-

Moisture: Alkyllithium reagents like n-BuLi and the resulting lithiated pyridine intermediate are extremely strong bases and will be instantly quenched by trace amounts of water in your solvent or on your glassware. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

-

Temperature Control: These reactions must be maintained at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and to minimize side reactions.[5] Allowing the temperature to rise prematurely is a common cause of failure.

-

Reagent Quality: The titer (concentration) of your n-butyllithium solution should be known and verified. Old or improperly stored n-BuLi will have a lower effective concentration, leading to incomplete lithiation.

-

Incomplete Reaction: The lithiation step may require sufficient time for complete deprotonation. Monitoring the reaction by quenching small aliquots with D₂O and analyzing by ¹H NMR can help optimize this.[6]

Caption: Decision flowchart for troubleshooting low reaction yield.

Experimental Protocol: DoM and Formylation

This protocol is adapted from methodologies described for similar substituted pyridines and should be optimized for your specific setup.[5][10]

-

Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add 3-Bromo-4-methoxypyridine (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Lithiating: Stir the mixture at -78 °C for 30-60 minutes.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, ~1.5 eq) dropwise, again maintaining the temperature at -78 °C.

-

Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Subsection 2.2: Troubleshooting the Vilsmeier-Haack Reaction

FAQ: My Vilsmeier-Haack reaction is not proceeding. What can I do?

Answer: The Vilsmeier-Haack reaction relies on an electrophilic aromatic substitution mechanism.[8] The Vilsmeier reagent itself is a relatively weak electrophile.[7][9]

-

Ring Activation: The reaction works best on electron-rich aromatic systems.[8] While the 4-methoxy group on the pyridine ring is activating, if the reaction is sluggish, it indicates the nucleophilicity of the ring is insufficient.

-

Reagent Formation: The Vilsmeier reagent is formed in situ from POCl₃ and DMF.[8] Ensure your POCl₃ is of high quality, as it can degrade over time. The reaction to form the reagent is exothermic; it is typically performed by adding POCl₃ to DMF at 0 °C.

-

Temperature: While often initiated at low temperatures, the substitution step may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine if starting material is being consumed. If not, consider slowly raising the temperature to 40-60 °C.

-

Hydrolysis: The final step is the hydrolysis of the iminium ion intermediate to the aldehyde.[8] This requires an aqueous workup, often with a mild base like sodium bicarbonate or sodium acetate, to neutralize the acidic reaction mixture. Incomplete hydrolysis will result in low yields of the aldehyde.

Section 3: Product Purification and Characterization

FAQ: How should I purify the final product? My crude material is a dark oil.

Answer: It is common for crude products from these reactions to be dark or oily due to polymeric byproducts. The choice of purification depends on the scale and impurity profile.

-

Column Chromatography: This is the most reliable method for separating the target aldehyde from unreacted starting material and byproducts. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective.

-

Recrystallization: If the crude product is a solid and relatively pure (>90% by TLC or ¹H NMR), recrystallization can be an excellent final purification step.[11] Test various solvent systems; a good starting point is an alcohol like ethanol or a mixed solvent system like ethyl acetate/hexane.[12] Dissolve the crude material in the minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

References

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

-

ResearchGate. (2020, April 24). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

-

Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-Arylation of an Ester Enolate: Methyl 2-(3-Methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.

-

Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

-

MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

Angene. (n.d.). 5-Bromo-4-methoxynicotinaldehyde. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

ACS Omega. (2023, March 16). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

-

ResearchGate. (2022, July 18). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Bromo-4-methoxynicotinaldehyde - Angene Spain [angenespain.com]

- 3. 3-Bromo-4-methoxypyridine hydrochloride | 1881290-50-1 | Benchchem [benchchem.com]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Purification strategies for 5-Bromo-4-methoxynicotinaldehyde reaction mixtures

Topic: 5-Bromo-4-methoxynicotinaldehyde (CAS: 1060802-32-7 / 1289161-72-3) Document Type: Troubleshooting Guide & FAQ Last Updated: 2026-02-25[1]

Executive Summary & Molecule Profile

5-Bromo-4-methoxynicotinaldehyde is a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and protein degraders (PROTACs).[1] However, its purification presents a dual challenge:

-

Amphoteric Nature: The pyridine nitrogen is basic, leading to strong interactions with acidic silanols on silica gel (tailing).[2]

-

Chemical Instability: The C4-methoxy group is susceptible to hydrolysis (yielding 4-pyridones), and the C3-aldehyde is prone to oxidation (yielding nicotinic acids) or Cannizzaro disproportionation.

This guide provides self-validating purification strategies designed to maximize yield while preserving the integrity of this sensitive intermediate.

Critical Troubleshooting (FAQ Format)

Issue 1: "My compound streaks/tails severely on silica columns, ruining separation."

Diagnosis: The basic nitrogen of the pyridine ring is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface.[2] This non-specific interaction causes peak broadening and tailing.[2]

Corrective Protocol: You must deactivate the silica surface.

-

The TEA Block: Pre-wash your column with the mobile phase containing 1–3% Triethylamine (TEA) . Continue to include 1% TEA in your elution solvent.

-

Mechanism: TEA is more basic than the pyridine; it preferentially binds to the silanol sites, effectively "capping" them and allowing your product to elute based solely on polarity.

-

Alternative: If TEA is incompatible with downstream steps, use DCM/MeOH/NH₄OH (90:9:1) as the polar eluent component.

Issue 2: "I see a new polar impurity forming during workup/storage."

Diagnosis: This is likely 5-bromo-4-hydroxynicotinaldehyde (the pyridone tautomer).

-

Cause: The C4-methoxy group in electron-deficient pyridines is a "vinylogous ester." It hydrolyzes easily under acidic conditions or prolonged exposure to moisture.

-

Verification: Check NMR. A loss of the methoxy singlet (~4.0 ppm) and appearance of a broad NH/OH signal indicates hydrolysis.

Corrective Protocol:

-

pH Control: Never use acidic washes (e.g., 1M HCl) to remove unreacted amines during workup.[1] Use saturated NH₄Cl or phosphate buffer (pH 6–7).

-

Drying: Store the purified solid under Ar/N₂ at -20°C. Ensure all solvents are anhydrous during recrystallization.

Issue 3: "How do I separate the product from the non-aldehyde starting material without a column?"

Diagnosis: Chromatography is often unnecessary if the main impurity lacks an aldehyde group (e.g., unreacted 3,5-dibromopyridine or 4-methoxypyridine derivatives).[1]

Corrective Protocol: Utilize the Bisulfite Adduct Purification (The "Brindle" Method) .[3] This chemically selective extraction pulls the aldehyde into the aqueous phase, leaving non-aldehydes in the organic phase.

Advanced Purification Workflows

Strategy A: The Bisulfite Chemical Extraction (Recommended)

This method avoids silica gel entirely and is scalable for multi-gram batches.

Reagents:

-

Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[3]

-

Solvents: Ethyl Acetate (EtOAc), Hexanes, Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a minimal amount of EtOAc.

-

Adduct Formation: Add 3–5 equivalents of saturated aqueous NaHSO₃. Vigorously stir/shake for 30–60 minutes.

-

Observation: A precipitate may form (the bisulfite adduct). This is normal.

-

-

Phase Wash:

-

If solids form: Filter the solid adduct and wash with EtOAc. The solid is your "protected" product.

-

If no solids: Separate the layers. Keep the Aqueous Layer (contains product). Wash the aqueous layer 2x with EtOAc to remove non-aldehyde impurities.

-

-

Regeneration:

-

Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate.

Visual Workflow: Bisulfite Extraction

Caption: Logic flow for chemically selective purification of aldehydes using sodium bisulfite.

Strategy B: Chromatographic Optimization

If chromatography is required (e.g., to separate regioisomers), use the following solvent systems.

| Solvent System | Ratio (v/v) | Additive | Application |

| Hexane / EtOAc | 80:20 → 50:50 | 1% Et₃N | General purification.[1] Removes non-polar halides. |

| DCM / MeOH | 98:2 → 95:5 | 0.5% NH₄OH | For polar impurities or if compound is insoluble in Hex/EtOAc. |

| Toluene / Acetone | 90:10 | None | Excellent for separating regioisomers of bromopyridines. |

Data & Stability Reference

Solubility Profile

-

Water: Insoluble (unless as bisulfite adduct).

-

DCM/Chloroform: Highly Soluble.

-

Hexanes: Poor Solubility (useful for triturating impurities).

Impurity Identification Table

Use this table to identify peaks in your LC-MS or NMR.

| Impurity Type | Likely Origin | Detection Characteristic | Removal Strategy |

| 3,5-Dibromopyridine | Starting Material (Lithiation route) | Non-polar, no aldehyde proton.[1] | Hexane wash or Bisulfite method.[3] |

| 5-Bromo-4-hydroxynicotinic acid | Oxidation (Air exposure) | Very polar, broad COOH peak.[1] | NaHCO₃ wash (removes acid into aq. layer). |

| 4-Pyridone derivative | Hydrolysis (Acidic workup) | Loss of OMe singlet; Broad NH. | Difficult to separate; prevent formation by keeping pH > 7. |

Decision Matrix for Researchers

Use this logic tree to select the correct purification method immediately after reaction workup.

Caption: Decision matrix for selecting the optimal purification strategy based on impurity profile.[1]

References

-

Boucher, M. M., et al. (2017).[1][3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Describes the "Brindle Bisulfite Workup" mechanics).

-

[1]

-

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for pyridine purification and pKa considerations).

-

[1]

-

-

BenchChem Technical Support. (2025).

-

Kjell, D. P., et al. (1999).[1][8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry. (Alternative regeneration using TMS-Cl if base sensitivity is extreme).[8]

-

[1]

-

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Workup [chem.rochester.edu]

- 4. sunankalijaga.org [sunankalijaga.org]

- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Technical Support Center: Optimizing Solvent Selection for 5-Bromo-4-methoxynicotinaldehyde Reactions

Welcome to the comprehensive technical support guide for optimizing solvent selection in reactions involving 5-Bromo-4-methoxynicotinaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in palladium-catalyzed cross-coupling reactions and other transformations involving this versatile building block. This guide provides in-depth, field-proven insights to troubleshoot common experimental challenges and enhance reaction efficiency and reproducibility.

Introduction: The Critical Role of the Solvent

The choice of solvent is a critical parameter in reactions with 5-Bromo-4-methoxynicotinaldehyde, profoundly influencing reaction rates, yields, and side-product profiles. The solvent does not merely act as a medium for the reactants but actively participates in the reaction by:

-

Solubilizing Reactants and Reagents: Ensuring all components, including the substrate, catalyst, ligands, and base, are sufficiently dissolved is paramount for a successful reaction.

-

Influencing Catalyst Activity and Stability: Solvents can coordinate to the metal center of the catalyst, affecting its electronic properties and stability.[1]

-

Mediating the Role of Bases: The effectiveness of a base is often tied to its solubility and the solvent's ability to facilitate its dissociation.[2]

-

Stabilizing Intermediates and Transition States: The polarity of the solvent can stabilize charged intermediates, thereby influencing the reaction pathway and rate.[3]

The unique structure of 5-Bromo-4-methoxynicotinaldehyde, featuring a pyridine ring, a bromo substituent, a methoxy group, and an aldehyde, presents specific challenges and opportunities in solvent selection. The pyridine nitrogen, in particular, can coordinate to and potentially poison the palladium catalyst, a common issue with pyridine-containing substrates.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-Bromo-4-methoxynicotinaldehyde is not going to completion, and I suspect a solubility issue. How do I choose a better solvent?

A1: Incomplete reactions are frequently due to poor solubility of the starting material or other reagents. 5-Bromo-4-methoxynicotinaldehyde, with its polar functional groups, is expected to have better solubility in polar aprotic solvents.

-

Initial Assessment: Start by visually inspecting your reaction mixture. If you observe solid particles that do not dissolve upon heating, solubility is likely a problem.

-

Solvent Screening: A systematic solvent screening is the most effective approach. Test the solubility of 5-Bromo-4-methoxynicotinaldehyde in a range of common solvents. While experimental data for this specific compound is limited, a qualitative assessment can be performed by adding a small amount of the solid to a vial containing the solvent and observing its dissolution at room temperature and upon gentle heating.

-

Recommended Solvents to Screen:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving polar organic molecules.[1]

-

Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used in cross-coupling reactions and can be good starting points.[5]

-

Aromatic Solvents: Toluene is a less polar option but is often used in reactions like the Buchwald-Hartwig amination.[6]

-

-

Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane) and water is often employed to dissolve both the organic substrate and the inorganic base.[7][8]

Q2: I am observing low yields in my Suzuki coupling reaction with 5-Bromo-4-methoxynicotinaldehyde. Could the solvent be the culprit?

A2: Yes, the solvent plays a crucial role in the Suzuki-Miyaura coupling. Low yields can often be traced back to an inappropriate solvent choice.

-

Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to deactivation.[3] Bulky ligands are often used to mitigate this, but the solvent can also play a role. Highly coordinating solvents like DMF can sometimes compete with the desired ligands for binding to the palladium center.[1]

-

Base Inefficiency: The base is critical for activating the boronic acid in the transmetalation step.[2] The base must have sufficient solubility in the chosen solvent to be effective. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have better solubility in solvent mixtures containing water.[2]

-

Recommended Solvent Systems for Suzuki Coupling:

-

Dioxane/Water or Toluene/Water Mixtures: These are classic choices for Suzuki reactions, as they facilitate the dissolution of both the organic substrate and the inorganic base.[9][10] A typical ratio is 4:1 or 10:1 (organic solvent to water).

-

DMF: While it can be a good solubilizing agent, be mindful of its potential to interfere with the catalyst. It may be a good option if your substrate has very poor solubility in other solvents.[5]

-

Q3: For a Buchwald-Hartwig amination, what are the best solvents to start with for 5-Bromo-4-methoxynicotinaldehyde?

A3: The Buchwald-Hartwig amination is also sensitive to the solvent choice, which can influence both the catalyst's activity and the base's effectiveness.

-

Commonly Used Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents for this reaction.[11]

-

Base Considerations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used. These bases are more soluble in ethereal and aromatic solvents than in highly polar aprotic solvents.

-

Avoiding Catalyst Inhibition: As with the Suzuki coupling, catalyst poisoning by the pyridine nitrogen is a concern. The use of bulky, electron-rich phosphine ligands is crucial.[12] The solvent should be chosen to complement the ligand and not compete for coordination to the palladium center.

Q4: Can I use protic solvents like ethanol or isopropanol for my cross-coupling reaction?

A4: While some palladium-catalyzed reactions can be performed in protic solvents, they are generally not the first choice for reactions with aryl bromides like 5-Bromo-4-methoxynicotinaldehyde.

-

Potential for Side Reactions: Protic solvents can participate in side reactions, such as the reduction of the aryl halide or solvolysis.

-

Catalyst Compatibility: The stability and activity of the palladium catalyst can be different in protic solvents.

-

Exceptions: Some specific "ligand-free" Suzuki reactions have been developed using alcohols or aqueous systems.[2] However, for a complex substrate like 5-Bromo-4-methoxynicotinaldehyde, starting with well-established aprotic solvent systems is recommended.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to solvent selection in reactions with 5-Bromo-4-methoxynicotinaldehyde.

| Problem | Potential Cause Related to Solvent | Troubleshooting Steps & Rationale |

| Low or No Conversion | 1. Poor Solubility of Starting Material: The substrate is not fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates. | * Action: Switch to a more polar aprotic solvent like DMF or DMSO.[1] * Rationale: These solvents have higher solvating power for polar organic molecules. * Action: Try a solvent mixture, such as dioxane/water for Suzuki reactions.[7] * Rationale: Water can help dissolve inorganic bases and facilitate the reaction. |

| 2. Poor Solubility of Base: The base is not sufficiently dissolved to participate effectively in the catalytic cycle. | * Action: For Suzuki reactions, add a small amount of water to your organic solvent (e.g., dioxane, toluene).[8] * Rationale: Water enhances the solubility of inorganic bases like K₂CO₃ or K₃PO₄.[2] * Action: For Buchwald-Hartwig aminations, ensure you are using a base compatible with your solvent (e.g., NaOtBu in toluene or dioxane). | |

| Low Yield with Byproduct Formation | 1. Solvent-Induced Catalyst Deactivation: The solvent is coordinating too strongly to the palladium center, inhibiting the catalytic cycle or promoting catalyst decomposition. | * Action: If using a highly coordinating solvent like DMF, try switching to a less coordinating one like dioxane or toluene.[1] * Rationale: This can reduce competition with the phosphine ligand for binding to the palladium. |

| 2. Solvent Participation in Side Reactions: The solvent itself is reacting under the reaction conditions. | * Action: Ensure your solvent is pure and anhydrous. * Rationale: Impurities or water can lead to unwanted side reactions. | |

| Inconsistent Results | 1. Variable Solvent Quality: The purity and water content of the solvent vary between batches. | * Action: Use high-purity, anhydrous solvents from a reliable supplier. * Rationale: Trace impurities can have a significant impact on catalytic reactions.[13] * Action: Consider using a freshly distilled or dried solvent. |

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening (Qualitative)

This protocol provides a quick method to assess the solubility of 5-Bromo-4-methoxynicotinaldehyde in various solvents.

Materials:

-

5-Bromo-4-methoxynicotinaldehyde

-

A selection of solvents to test (e.g., Toluene, 1,4-Dioxane, THF, DMF, DMSO, Acetonitrile)

-

Small vials (e.g., 1-dram vials) with caps

-

Spatula

-

Hot plate with stirring capabilities (optional)

Procedure:

-

Add a small, consistent amount (e.g., ~5 mg) of 5-Bromo-4-methoxynicotinaldehyde to each vial.

-

Add 1 mL of a different solvent to each vial.

-

Cap the vials and shake or vortex them vigorously for 1 minute at room temperature.